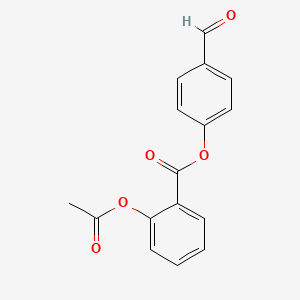

![molecular formula C₁₁H₁₅NO B1144622 Acetamide, N-[2-(1-methylethyl)phenyl]- CAS No. 19246-04-9](/img/structure/B1144622.png)

Acetamide, N-[2-(1-methylethyl)phenyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Acetamide, N-[2-(1-methylethyl)phenyl]-” is a chemical compound . It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Synthesis Analysis

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized by Priyanka et al. using 1-phenylethylamine and substituted phenols . The synthesized phenoxy compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis

The molecular structure of “Acetamide, N-[2-(1-methylethyl)phenyl]-” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .科学研究应用

Medicinal Chemistry and Drug Design

N-(2-isopropylphenyl)acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. Researchers synthesize new pharmaceuticals or improve existing processes by studying the molecular interactions and physicochemical properties of these compounds . The compound’s ability to interact with various functional groups makes it a candidate for designing novel drugs tailored for safety and efficacy.

Pharmacological Activities

Phenoxy acetamide derivatives, which include N-(2-isopropylphenyl)acetamide , have been investigated for their anti-inflammatory and analgesic activities. Studies have shown that compounds with halogen substitutions on the phenoxy ring exhibit significant pharmacological effects . This highlights the compound’s role in developing new medications for pain management and inflammation control.

Genotoxicity Assessment

In pharmaceutical drug substances, N-(2-isopropylphenyl)acetamide is evaluated for its genotoxic impurities. It’s crucial to control these impurities based on daily dosage levels due to their potential carcinogenic effects. The compound is used to study the reaction between acetonitrile and different bases and to determine trace level acetamide in drug substances . This application is essential for ensuring the safety of pharmaceutical products.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of complex molecules with pharmaceutical relevance. Its structural flexibility allows chemists to design and synthesize a wide range of derivatives, which can lead to the discovery of new drugs with improved therapeutic profiles .

作用机制

Target of Action

The primary targets of Acetamide, N-[2-(1-methylethyl)phenyl]- are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acetamide, N-[2-(1-methylethyl)phenyl]- . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

属性

IUPAC Name |

N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQJQDKJOVFRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876501 |

Source

|

| Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19246-04-9 |

Source

|

| Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The study highlights the cytotoxic activity of certain isatin derivatives. How does the position of substituents on the phenyl ring influence this activity?

A1: The research by [] demonstrates that the position of substituents on the N-phenyl ring significantly impacts the cytotoxic activity of these isatin derivatives. Specifically, they found that ortho substitutions on the phenyl ring resulted in greater cytotoxic activity compared to meta or para substitutions. This suggests that the spatial orientation of the substituent plays a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

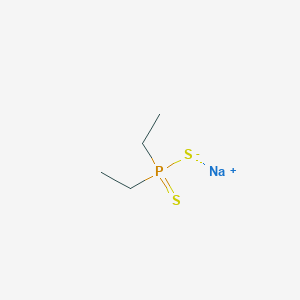

![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)

![Toluene, [3H]](/img/structure/B1144558.png)